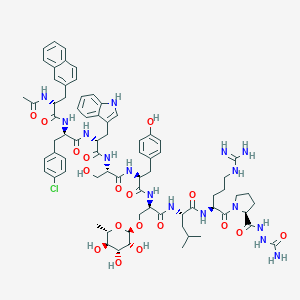
Ramorelix
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ramorelix es un antagonista de la gonadoliberina glicosilado que inicialmente fue desarrollado y patentado por Hoechst A.-G. como un agente anticancerígeno. Funciona como un agonista del receptor de la hormona liberadora de gonadotropinas y ha sido estudiado por su potencial en el tratamiento de varios neoplasmas y enfermedades urogenitales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Ramorelix implica la preparación de su secuencia peptídica, que incluye la incorporación de aminoácidos específicos en un orden definido. El proceso típicamente involucra la síntesis peptídica en fase sólida (SPPS), donde la cadena peptídica se ensambla paso a paso sobre un soporte sólido. Las condiciones de reacción incluyen el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxibenzotriazol (HOBt) para facilitar la formación de enlaces peptídicos .
Métodos de Producción Industrial
Para la producción industrial, this compound puede formularse en micropartículas de liberación lenta o implantes utilizando polímeros biodegradables como el polilactídico-glicólico (PLGA). Estas formulaciones permiten la liberación controlada del fármaco durante un período prolongado, mejorando su eficacia terapéutica .
Análisis De Reacciones Químicas
Tipos de Reacciones
Ramorelix se somete a diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ocurrir en residuos específicos de aminoácidos, lo que lleva a la formación de productos oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los enlaces disulfuro dentro de la estructura peptídica.
Sustitución: Las reacciones de sustitución se pueden emplear para introducir grupos funcionales específicos o modificar los existentes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones químicas de this compound incluyen:
Agentes oxidantes: Peróxido de hidrógeno (H₂O₂) y otros peróxidos.
Agentes reductores: Ditiotreitol (DTT) y tris(2-carboxietil)fosfina (TCEP).
Reactivos de sustitución: Varios agentes alquilantes y nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede resultar en la escisión de enlaces disulfuro .
Aplicaciones Científicas De Investigación
Química: Utilizado como un compuesto modelo para estudiar la síntesis y modificación de péptidos.
Biología: Investigado por su papel en la regulación de la liberación de gonadotropinas y sus efectos sobre la fisiología reproductiva.
Medicina: Explorado como un agente terapéutico para el tratamiento de cánceres dependientes de hormonas, como el cáncer de próstata y de mama. .
Mecanismo De Acción
Ramorelix ejerce sus efectos actuando como un agonista del receptor de la hormona liberadora de gonadotropinas. Se une al receptor de la hormona liberadora de gonadotropinas (GnRHR) en la superficie de las células pituitarias, lo que lleva a la inhibición de la liberación de gonadotropinas. Esto resulta en la supresión de la producción de esteroides gonadales, lo que es beneficioso en el tratamiento de cánceres dependientes de hormonas .
Comparación Con Compuestos Similares
Compuestos Similares
Buserelina: Otro agonista de la hormona liberadora de gonadotropinas utilizado en el tratamiento de cánceres dependientes de hormonas.
Leuprorelina: Un análogo de nonapéptido sintético de la hormona liberadora de gonadotropinas utilizado para fines terapéuticos similares.
Cetrorelix: Un antagonista de la hormona liberadora de gonadotropinas utilizado en la tecnología de reproducción asistida.
Singularidad de Ramorelix
This compound es único en su estructura glicosilada, que mejora su estabilidad y biodisponibilidad. Además, su formulación en micropartículas de liberación lenta permite efectos terapéuticos sostenidos, lo que lo convierte en una opción valiosa para el tratamiento a largo plazo de afecciones dependientes de hormonas .
Propiedades
Número CAS |
136639-71-9 |
|---|---|
Fórmula molecular |
C74H95ClN16O18 |
Peso molecular |
1532.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1 |
Clave InChI |
WDYSQADGBBEGRQ-APSDYLPASA-N |
SMILES |
CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
Sinónimos |
Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2 Hoe 013 Hoe-013 ramorelix |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


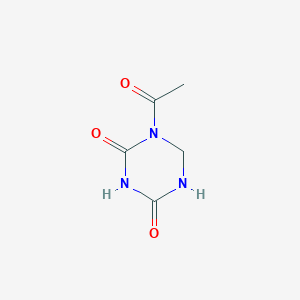
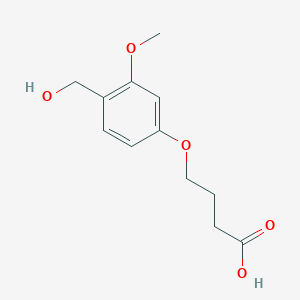
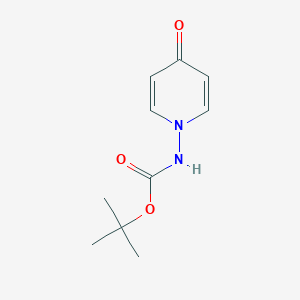
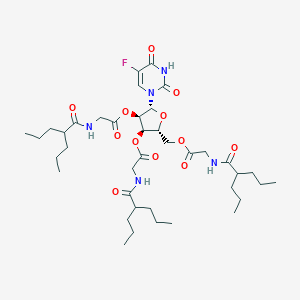
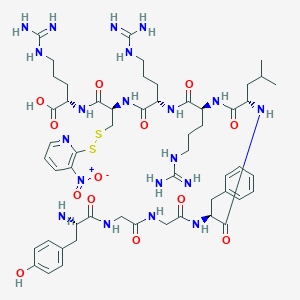

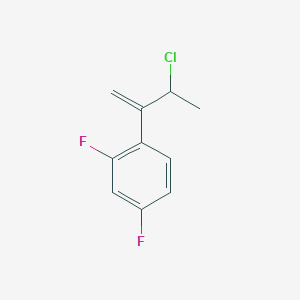
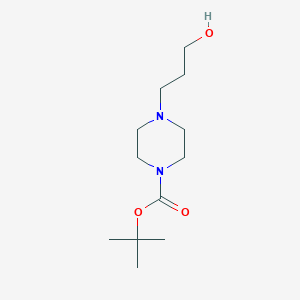

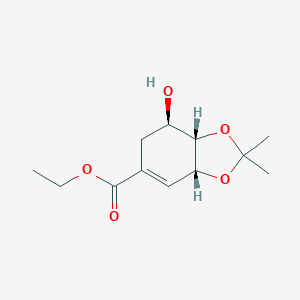
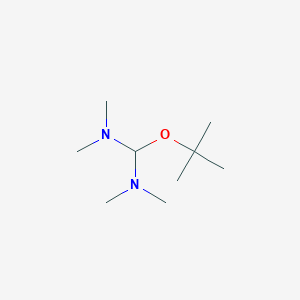
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)

![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
